molecular formula C17H27NO4 B565586 Nadolol-d9 CAS No. 1246820-10-9

Nadolol-d9

Número de catálogo: B565586
Número CAS: 1246820-10-9
Peso molecular: 318.461
Clave InChI: VVBMERYDWHEPNU-GQALSZNTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nadolol-d9 is a deuterium-labeled analog of Nadolol, a non-selective β-adrenergic receptor blocker used clinically to manage hypertension, angina, and vascular headaches . The deuterated form replaces nine hydrogen atoms with deuterium in the tert-butyl group of the parent compound, resulting in the molecular formula C₁₇H₁₈D₉NO₄ and a molecular weight of 318.46 g/mol . Its CAS registry numbers include 1432056-38-6 (for the diastereomer mixture) and 94513-92-5 (alternative identifier), reflecting variations in stereochemical composition across suppliers .

This compound serves primarily as an internal standard in mass spectrometry due to its near-identical chemical behavior to Nadolol but distinct mass signature, enabling precise quantification in pharmacokinetic and metabolic studies .

Propiedades

Número CAS

1246820-10-9

Fórmula molecular

C17H27NO4

Peso molecular

318.461

Nombre IUPAC

6-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-13(19)10-22-14-5-4-11-7-15(20)16(21)8-12(11)6-14/h4-6,13,15-16,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3

Clave InChI

VVBMERYDWHEPNU-GQALSZNTSA-N

SMILES

CC(C)(C)NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O

Sinónimos

5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol;  Anabet-d9;  Corgard-d9;  SQ 11725-d9;  Solgol-d9; 

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Nadolol-d9 involves the incorporation of deuterium atoms into the Nadolol molecule. This is typically achieved through the use of deuterated reagents and solvents. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterated reagents and advanced analytical techniques is crucial in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Nadolol-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .

Mecanismo De Acción

Nadolol-d9, like Nadolol, exerts its effects by blocking beta-adrenergic receptors. This action inhibits the effects of catecholamines, such as adrenaline and noradrenaline, on these receptors. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors. By blocking these receptors, this compound reduces heart rate, cardiac output, and blood pressure. It also decreases the release of renin from the kidneys, further contributing to its antihypertensive effects .

Comparación Con Compuestos Similares

Nadolol vs. This compound

  • Structural Difference : this compound incorporates nine deuterium atoms in the tert-butyl group, increasing its molecular weight by ~9 atomic mass units compared to Nadolol .
  • Functional Difference : Nadolol is therapeutically active, while this compound is analytically inert, serving as a reference standard in LC-MS/MS to correct for matrix effects .
  • Pharmacokinetics : Nadolol undergoes renal excretion with minimal hepatic metabolism, whereas this compound’s deuterium substitution may slightly alter its metabolic stability in preclinical models .

This compound vs. Other β-Blockers

  • Metoprolol: A β₁-selective blocker with a shorter half-life (~3–7 hours) due to hepatic CYP2D6 metabolism.
  • Bunolol: A non-selective β-blocker structurally similar to Nadolol but optimized for topical ophthalmic use. Its lack of deuterium limits its analytical utility .

This compound vs. Deuterated Standards in Other Classes

  • Duloxetine-d3 HCl: A deuterated serotonin-norepinephrine reuptake inhibitor (SNRI) used similarly as an internal standard. While both compounds aid analytical quantification, their therapeutic targets and chemical backbones differ significantly .

Key Research Findings

Analytical Utility : this compound was validated in a 2021 study as a critical internal standard for quantifying Nadolol in human plasma, achieving >98% accuracy and precision across multiple batches .

Pharmacokinetic Modeling : A 2022 PBPK model for Nadolol in renal impairment leveraged this compound to simulate unchanged drug exposure, confirming its reliability in complex metabolic studies .

Synthetic Challenges: The diastereomeric mixture of this compound complicates its synthesis compared to non-chiral deuterated compounds like Duloxetine-d3, requiring advanced separation techniques .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.